molecular formula C9H7N3O2 B1437713 4-Oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 954803-07-7

4-Oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B1437713
M. Wt: 189.17 g/mol
InChI Key: VHPNTKQQTKCONR-UHFFFAOYSA-N
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Description

“4-Oxo-3,4-dihydroquinazoline-7-carboxamide” is a chemical compound with the CAS Number: 954803-07-7 . Its molecular weight is 189.17 .


Molecular Structure Analysis

The Inchi Code for “4-Oxo-3,4-dihydroquinazoline-7-carboxamide” is 1S/C9H7N3O2/c10-8(13)5-1-2-6-7(3-5)11-4-12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14) .

Scientific Research Applications

  • Medicinal Chemistry : Quinazoline derivatives, including 4-Oxo-3,4-dihydroquinazoline-7-carboxamide, have drawn immense attention due to their significant biological activities. They are reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

  • Anticancer Research : Weinreb amidation of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with aromatic amines provides a significantly improved route to anilide-type key intermediates for the synthesis of the anticancer alkaloid, luotonin A, and new A-ring-modified derivatives thereof .

  • Anti-inflammatory Research : Quinazoline-4(3H)-one-7-carboxamide derivatives have been studied as human soluble epoxide hydrolase inhibitors with developable 5-lipoxygenase activating protein inhibition . Soluble epoxide hydrolase (sEH) metabolizes epoxyeicosatrienoic acids (EETs), which are endowed with beneficial biological activities as they reduce inflammation, regulate endothelial tone, improve mitochondrial function, and decrease oxidative stress .

  • Antifungal Research : Similar to antiviral research, quinazoline derivatives have been explored for their antifungal properties . The specific role of 4-Oxo-3,4-dihydroquinazoline-7-carboxamide in this field is not clear from the available resources.

  • Antibacterial Research : Quinazoline derivatives, including 4-Oxo-3,4-dihydroquinazoline-7-carboxamide, have shown potential in antibacterial research . The exact mechanisms and outcomes would require further investigation in scientific literature or databases.

  • Antioxidant Research : Quinazoline derivatives, including 4-Oxo-3,4-dihydroquinazoline-7-carboxamide, have shown potential in antioxidant research . The exact mechanisms and outcomes would require further investigation in scientific literature or databases.

  • Other Research : Quinazoline derivatives are a class of compounds with a wide range of biological activities. They have been studied in various other fields of research . The specific role and effectiveness of 4-Oxo-3,4-dihydroquinazoline-7-carboxamide in these applications would require further research and validation.

Future Directions

The study mentioned earlier suggests that quinazolinone-7-carboxamides can be regarded as novel lead structures, and newer analogues with improved efficiency against sEH along with or without FLAP inhibition can be generated .

properties

IUPAC Name

4-oxo-3H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8(13)5-1-2-6-7(3-5)11-4-12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPNTKQQTKCONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-3,4-dihydroquinazoline-7-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Turanlı, AG Ergül, PM Jordan, A Olğaç… - ACS …, 2022 - ACS Publications
Soluble epoxide hydrolase (sEH) metabolizes epoxyeicosatrienoic acids (EETs), which are endowed with beneficial biological activities as they reduce inflammation, regulate …
Number of citations: 3 pubs.acs.org
S Danylchenko, O Drushlyak, S Kovalenko, K Sergiy… - ScienceRise, 2016 - cyberleninka.ru
Aim. The aim of the given study was to conduct primary antimicrobial screening of novel [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives.Methods. The set of 169 novel [1,2,4]…
Number of citations: 3 cyberleninka.ru
Y Ma, J Yang, X Wei, Y Pei, J Ye, X Li, G Si… - European Journal of …, 2020 - Elsevier
Nucleotide-binding oligomerization domain-containing protein 1 and 2 (NOD1/2) receptors are potential immune checkpoints. In this article, a quinazolinone derivative (36b) as a NOD1/…
Number of citations: 3 www.sciencedirect.com

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